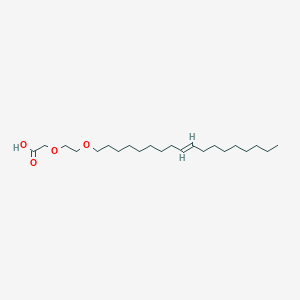

PEG-3 Oleyl ether carboxylic acid

Description

Properties

IUPAC Name |

2-[2-[(E)-octadec-9-enoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-20-26-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIBLRPAPGKKQC-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57635-48-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(carboxymethyl)-.omega.-[(9Z)-9-octadecen-1-yloxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-[(9Z)-9-octadecen-1-yloxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Derivatization of Polyoxyethylene Oleyl Ether Carboxylic Acids

Established Synthetic Routes for Ether Carboxylic Acids

The most prevalent methods for producing ether carboxylic acids involve the chemical modification of alcohol alkoxylates. These routes are well-established and widely used on an industrial scale.

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is a primary method for producing ether carboxylic acids. googleapis.comwikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In the context of PEG-3 Oleyl ether carboxylic acid, the synthesis involves two main steps:

Formation of the Alkoxide: The starting material, oleyl alcohol ethoxylate (oleth-3), is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to deprotonate the terminal hydroxyl group. youtube.com This creates a highly reactive alkoxide ion.

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and attacks an alkyl halide containing an ester group, such as ethyl chloroacetate or bromoacetic acid derivatives. researchgate.net The alkoxide displaces the halide leaving group, forming a new carbon-oxygen bond and yielding the ester of the target ether carboxylic acid. masterorganicchemistry.com Subsequent hydrolysis of the ester group under basic or acidic conditions yields the final carboxylic acid product.

The efficiency of the Williamson ether synthesis is highest with primary alkyl halides, as secondary and tertiary halides are more prone to undergoing elimination reactions as a competing pathway. wikipedia.orgmasterorganicchemistry.com

Carboxyalkylation, often considered a variant of the Williamson synthesis, is a direct method for converting alcohol alkoxylates into ether carboxylic acids. googleapis.com This process, also known as carboxymethylation, involves the reaction of an alcohol ethoxylate, like oleth-3, with a salt of a haloacetic acid, most commonly sodium chloroacetate, in the presence of a strong base like sodium hydroxide. googleapis.comgoogle.com

The reaction can be summarized as follows:

R-(OCH₂CH₂)ₙ-OH + ClCH₂COONa + NaOH → R-(OCH₂CH₂)ₙ-OCH₂COONa + NaCl + H₂O

Here, the alcohol ethoxylate is first converted to its alkoxide in situ by the base. This alkoxide then performs a nucleophilic attack on the carbon atom of sodium chloroacetate, displacing the chloride ion. researchgate.net This one-pot reaction is a common industrial process for obtaining the sodium salt of the ether carboxylic acid. googleapis.comgoogle.com The free ether carboxylic acid can then be obtained by acidifying the resulting salt with a mineral acid. google.com

| Synthetic Route | Starting Materials | Key Reagents | Mechanism | Primary Product |

| Williamson Ether Synthesis | Oleyl alcohol ethoxylate (Oleth-3), Haloacetic acid ester (e.g., ethyl chloroacetate) | Strong base (e.g., NaH) | SN2 Nucleophilic Substitution | Ester of this compound |

| Carboxyalkylation | Oleyl alcohol ethoxylate (Oleth-3), Haloacetic acid (e.g., Chloroacetic acid) | Strong base (e.g., NaOH) | SN2 Nucleophilic Substitution | Salt of this compound |

Epoxidation and Ring-Opening Methodologies for PEGylated Oleyl Derivatives

An alternative synthetic strategy leverages the internal double bond of the oleyl group. The oleyl chain contains a C=C double bond which can be chemically modified through epoxidation.

The process involves:

Epoxidation: The double bond in the oleyl alcohol ethoxylate is first converted into an epoxide ring using an oxidizing agent such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA).

Ring-Opening: The resulting epoxide is a strained three-membered ring that is susceptible to ring-opening by nucleophiles. libretexts.orglibretexts.org The reaction can be catalyzed by either acid or base. libretexts.orgyoutube.com In an acid-catalyzed mechanism, the epoxide oxygen is protonated, making the ring more reactive toward a weak nucleophile like an alcohol. libretexts.org In a base-catalyzed mechanism, a strong nucleophile directly attacks one of the epoxide carbons. libretexts.org For synthesizing a carboxylic acid derivative, a nucleophile containing a protected carboxyl group could be used, followed by deprotection. This route provides a method for introducing functionality along the hydrophobic chain of the molecule rather than at the terminus of the hydrophilic PEG chain.

Strategic Modifications of Polyethylene (B3416737) Glycol Chains for Carboxylic Acid Functionality

Instead of building the molecule with the carboxyl group from the start, it is also possible to introduce it at the end of the synthesis by modifying the terminal end of the polyethylene glycol chain.

This approach begins with the pre-formed PEG-3 oleyl ether, which has a terminal primary alcohol group (-CH₂OH) at the end of the PEG chain. This hydroxyl group can be converted into a carboxylic acid group (-COOH) through oxidation. google.comgoogle.com

Several methods exist for this conversion:

Catalytic Oxidation: The terminal primary alcohol can be oxidized to a carboxylic acid using oxygen in the presence of a noble metal catalyst, such as palladium. google.com This reaction is typically performed in an aqueous solution under alkaline conditions (pH 8-13). google.com

Chemical Oxidation: Other oxidizing agents can be employed, though care must be taken to avoid cleavage of the ether bonds within the PEG chain. google.com Milder, more selective oxidation systems, sometimes involving nitroxide free radicals like TEMPO in the presence of a co-oxidant, can achieve the desired transformation under controlled conditions. google.com

Another method involves reacting the terminal hydroxyl group with a reagent containing a protected carboxyl group, such as a tertiary-butyl haloacetate, followed by deprotection to reveal the carboxylic acid. google.com This multi-step functionalization allows for the synthesis of high-purity PEG carboxylic acids. google.comgoogle.com

The "3" in this compound signifies the average number of ethylene (B1197577) oxide units in the polyethylene glycol chain. nih.gov Controlling this degree of ethoxylation is critical as it dictates the hydrophilic-lipophilic balance (HLB) and thus the surfactant properties of the final molecule.

The synthesis of the oleyl alcohol ethoxylate precursor is achieved by the reaction of oleyl alcohol with ethylene oxide in a process called ethoxylation. wikipedia.org This reaction is typically performed at elevated temperatures (e.g., 180°C) and pressures, using a catalyst such as potassium hydroxide (KOH). wikipedia.org

Controlling the average number of ethoxy groups involves several factors:

Stoichiometry: The molar ratio of ethylene oxide to oleyl alcohol is the primary determinant of the average chain length.

Catalyst: The choice of catalyst can influence the reaction rate and the distribution of PEG chain lengths. More sophisticated catalysts can produce "narrow-range ethoxylates," where the distribution of chain lengths around the average is smaller. wikipedia.org

Reaction Conditions: Temperature and pressure must be carefully controlled to manage the highly exothermic reaction and ensure consistent product quality. wikipedia.org

It is important to note that ethoxylation results in a polymer distribution, meaning the product is a mixture of molecules with varying numbers of ethylene oxide units. The designated degree of ethoxylation (e.g., 3) represents the statistical average of this distribution. cosmileeurope.eu

Purification Techniques and Analytical Verification of Synthetic Products

The synthesis of polyoxyethylene oleyl ether carboxylic acids, such as this compound, results in a product mixture that includes the desired compound, unreacted starting materials, catalysts, and various byproducts. Therefore, rigorous purification and subsequent analytical verification are essential to isolate the target molecule and confirm its identity, purity, and structural integrity.

Purification Techniques

The purification of this compound leverages its acidic nature and amphiphilic properties. The choice of method depends on the scale of the synthesis and the nature of the impurities. Common impurities can include unreacted oleth-3, catalysts, and byproducts from the carboxylation reaction, such as diglycolic and glycolic acids sci-hub.se.

Liquid-Liquid Extraction: This is a primary purification step for carboxylic acids lookchem.com. The technique exploits the differential solubility of the acidic product and neutral or basic impurities in immiscible solvents at varying pH levels.

Process: The crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., diethyl ether). This solution is then washed with an aqueous alkaline solution (e.g., sodium hydroxide) lookchem.com. The PEG-3 Oleyl ether carboxylate salt, being ionic, partitions into the aqueous phase, while non-acidic impurities like unreacted oleth-3 remain in the organic phase. The aqueous phase is then separated and acidified (e.g., with hydrochloric acid) to a pH well below the pKa of the carboxylic acid, converting the salt back to the free acid lookchem.comgoogle.com. The purified acid is then extracted back into an organic solvent, which is subsequently dried and evaporated to yield the final product lookchem.comgoogle.com.

Chromatography: Chromatographic methods are employed for achieving high purity by separating the target compound from structurally similar impurities.

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. For a molecule like this compound, either normal-phase (e.g., silica gel) or reversed-phase (e.g., C18-functionalized silica) chromatography can be utilized, depending on the solvent system and the polarity of the impurities.

Size Exclusion Chromatography (SEC): While more common for higher molecular weight polymers, SEC can be used to separate the product from very small molecule impurities or larger polymeric byproducts.

Precipitation/Crystallization: This method can be effective if the product is a solid at a certain temperature or in a specific solvent system. For instance, a patent describes precipitating a polyethylene glycol carboxylic acid by pouring a concentrated solution into cold ether google.com. Low-temperature crystallization is a known method for purifying fatty acids and their derivatives lookchem.com.

| Technique | Principle | Impurities Removed | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction | Separation based on pH-dependent solubility in immiscible aqueous and organic phases. | Unreacted starting materials (oleth-3), neutral byproducts, basic catalysts. | lookchem.com |

| Column Chromatography | Separation based on differential adsorption to a solid stationary phase. | Structurally similar impurities, residual starting materials, colored impurities. | acs.org |

| Precipitation/Crystallization | Separation based on differential solubility in a specific solvent at a controlled temperature. | Soluble impurities. | lookchem.comgoogle.com |

Analytical Verification

A combination of chromatographic and spectroscopic techniques is used to confirm the structure and assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of PEG-ylated compounds and analyzing their oligomer distribution nih.govresearchgate.net. Since this compound lacks a strong UV chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed researchgate.netingenieria-analitica.com. Reversed-phase HPLC is commonly used, where separation occurs based on hydrophobicity nih.govnih.gov.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C8 or C18 | nih.gov |

| Mobile Phase | Gradient elution with Water and Acetonitrile or Methanol | nih.gov |

| Detector | Evaporative Light Scattering Detector (ELSD) | researchgate.netingenieria-analitica.com |

| Analysis Goal | Purity assessment, separation of oligomers, quantification. | nih.gov |

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The successful conversion of the terminal alcohol of oleth-3 to a carboxylic acid is confirmed by the appearance of a strong carbonyl (C=O) absorption and a very broad hydroxyl (O-H) absorption, which are characteristic of a carboxylic acid dimer orgchemboulder.comlibretexts.org.

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance | Reference |

|---|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad | orgchemboulder.comlibretexts.org |

| C-H (Alkyl) | 2850 - 2960 | Strong, sharp | libretexts.org |

| C=O (Carbonyl) | 1700 - 1725 | Strong, sharp | orgchemboulder.comlibretexts.org |

| C-O (Ether) | 1050 - 1150 | Strong | orgchemboulder.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most definitive methods for structural elucidation acs.org.

¹H NMR: Provides information on the different types of protons and their neighboring environments. The spectrum would show signals for the olefinic protons in the oleyl chain (~5.3 ppm), the methylene (B1212753) protons of the PEG units (~3.6 ppm), the alkyl chain protons, and a highly deshielded, often broad, signal for the acidic proton of the carboxyl group (10-12 ppm) libretexts.org. The integration of these signals can confirm the average number of ethylene oxide units.

¹³C NMR: Identifies the different carbon environments. Key signals include those for the carbonyl carbon (~170-180 ppm), the carbons of the double bond (~130 ppm), and the carbons of the polyoxyethylene chain (~70 ppm) libretexts.org.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight distribution of the product acs.org. This analysis confirms the presence of the desired this compound and reveals the distribution of ethoxymers around the average of three.

Titration: A simple and effective method to quantify the final product is through acid-base titration. The sample is dissolved in a suitable solvent and titrated with a standardized base (e.g., sodium hydroxide) to determine the acid value, which is directly related to the concentration of carboxylic acid groups and can be used to calculate the conversion percentage from the starting alcohol google.com.

Self Assembly and Supramolecular Architectures in Aqueous Solutions

Critical Micelle Concentration (CMC) and Aggregation Behavior

The self-assembly of surfactants in solution is initiated at a specific concentration known as the critical micelle concentration (CMC). Above the CMC, individual surfactant molecules (unimers) begin to aggregate to form organized structures called micelles. This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic alkyl chains and water molecules.

For polyoxyethylene alkyl ether carboxylates, the CMC is influenced by the lengths of both the hydrophobic tail and the hydrophilic polyoxyethylene (PEO) chain. The long oleyl chain in PEG-3 Oleyl ether carboxylic acid contributes to a strong hydrophobic driving force for micellization, which generally results in a low CMC value. While specific CMC data for the PEG-3 homolog is not extensively documented in readily available literature, studies on the broader class of these surfactants show that properties such as CMC are systematically related to their molecular structure. The aggregation process is primarily entropy-driven at lower temperatures, stemming from the release of structured water molecules from around the hydrophobic chains. researchgate.netscispace.com

The aggregation behavior of these surfactants in an aqueous medium can lead to a variety of nanostructures, including spherical, ellipsoidal, or rod-like micelles, depending on factors like concentration, temperature, and the pH of the solution. researchgate.net

Formation and Characterization of Micellar Structures

Above the CMC, this compound molecules assemble into micellar structures where the hydrophobic oleyl tails form a core, shielded from the aqueous environment by a corona of hydrophilic PEO-carboxylic acid headgroups. The characterization of these structures is typically performed using techniques such as dynamic light scattering (DLS) to determine size and small-angle neutron scattering (SANS) to probe morphology and internal structure. The formation and type of these aggregates are not static and can be precisely controlled by environmental conditions.

The terminal carboxylic acid group makes this compound a pH-responsive surfactant. The degree of ionization of this group is dependent on the solution's pH, which in turn dramatically alters the surfactant's self-assembly behavior.

At Low pH (Acidic Conditions): The carboxylic acid group is predominantly in its protonated, non-ionic form (-COOH). In this state, the headgroup is less hydrophilic, and electrostatic repulsion between headgroups is minimal. This can favor the formation of larger aggregates or even vesicular or lamellar (layered) structures.

At High pH (Alkaline Conditions): The carboxylic acid group becomes deprotonated to its anionic carboxylate form (-COO⁻). The resulting negative charge significantly increases the effective size and hydrophilicity of the headgroup due to hydration and, more importantly, introduces strong electrostatic repulsion between adjacent headgroups at the micelle surface. This repulsion favors a higher curvature of the micelle surface, leading to the formation of smaller, more spherical micelles. researchgate.net

This pH-triggered transition between different aggregate morphologies is a key feature of this class of surfactants. Studies on related alkyl ether carboxylates have demonstrated a continuous transition from layered structures or vesicles to small, globular micelles as the degree of ionization is increased by raising the pH. researchgate.net The stability of the micelles is also affected; increased repulsion at high pH can lead to an increase in the CMC. mdpi.com

The table below illustrates the general effect of pH on the properties of alkyl ether carboxylate micelles, based on established principles for this surfactant class.

| Property | Low pH (Protonated -COOH) | High pH (Deprotonated -COO⁻) |

| Headgroup Charge | Neutral | Anionic |

| Electrostatic Repulsion | Minimal | High |

| Effective Headgroup Area | Smaller | Larger |

| Favored Micellar Shape | Larger aggregates, vesicles, lamellar | Smaller, spherical micelles |

| Critical Micelle Conc. (CMC) | Generally lower | Generally higher |

This is an interactive data table based on established principles for the class of alkyl ether carboxylate surfactants.

The polyoxyethylene chain in the surfactant's headgroup imparts temperature sensitivity. As the temperature of an aqueous solution of this compound is increased, the hydrogen bonds between the ether oxygen atoms of the PEO chain and water molecules weaken. This dehydration makes the surfactant molecule effectively less hydrophilic.

This process can lead to a phenomenon known as the cloud point . At a specific temperature, the cloud point (Tc), the surfactant's solubility in water decreases sharply, causing the solution to become turbid as it separates into two phases: a surfactant-rich phase and a surfactant-depleted aqueous phase. researchgate.net This is a reversible process. The cloud point temperature is influenced by several factors, including surfactant concentration and the presence of additives. For nonionic surfactants, an increase in the PEO chain length typically leads to a higher cloud point. The presence of the terminal carboxylate group means that the cloud point of this compound is also highly dependent on pH. At higher pH values where the headgroup is charged, the cloud point is generally elevated or may not be observed at all under normal conditions due to the strong hydrophilic nature of the ionic group.

Phase Behavior in Aqueous and Mixed Solvent Systems

The interplay of concentration, temperature, and pH governs the phase behavior of this compound, leading to the formation of various phases with distinct structural arrangements.

At higher surfactant concentrations, the interactions between micelles become significant, leading to their ordering into lyotropic liquid crystalline (LC) phases. These phases are characterized by long-range orientational order but lack the full positional order of a solid crystal. For related alkyl ether carboxylate systems, several LC phases have been observed as concentration increases. researchgate.net Common phases include:

Hexagonal Phase (H₁): Composed of long, cylindrical micelles packed into a hexagonal lattice.

Lamellar Phase (Lα): Consists of surfactant bilayers separated by layers of water.

The formation and stability of these phases are strongly dependent on the balance between the hydrophobic and hydrophilic portions of the surfactant molecule and are influenced by both temperature and pH. researchgate.net

Isotropic phases are those in which properties are uniform in all directions, lacking the long-range order of liquid crystals. In the context of this compound solutions, several isotropic phases can exist:

Dilute Micellar Solution (L₁): At concentrations above the CMC but below that required for liquid crystal formation, the system exists as a clear, isotropic solution of disordered, non-interacting or weakly interacting micelles. The microstructure consists of these individual aggregates (e.g., spherical or ellipsoidal) dispersed in the aqueous medium.

Isotropic Phases at High Concentrations: In some complex phase diagrams of related surfactants, other isotropic phases, such as bicontinuous microemulsions or cubic phases (I₁), can be found interspersed with liquid crystalline phases. researchgate.net A cubic phase consists of a highly ordered, three-dimensional network of micelles or a bicontinuous structure.

The specific phase boundaries and the types of phases formed by this compound would require detailed experimental phase diagrams, which depend sensitively on the precise molecular geometry of the surfactant.

Role of Counterions in Self-Assembly Processes

The primary role of counterions is to screen the electrostatic repulsion between the negatively charged headgroups of the surfactant molecules at the surface of the forming aggregate. This screening effect reduces the repulsive forces, thereby favoring the formation of micelles at a lower critical micelle concentration (CMC). The effectiveness of a counterion in this role is largely dependent on its specific properties, such as its size, charge density, and degree of hydration.

Generally, for anionic surfactants, a well-established trend is observed where the CMC decreases as the counterion becomes more effective at neutralizing the charge of the headgroups. This is often related to the hydration of the counterion. Less hydrated (smaller hydrated radius) and more polarizable counterions can approach the micellar surface more closely, leading to more efficient charge screening. This enhanced screening promotes micellization at lower surfactant concentrations.

Furthermore, the nature of the counterion can also influence the size and shape of the resulting micelles. More effective charge screening by counterions can lead to a decrease in the effective area per headgroup at the micelle surface, which can favor the growth of larger, and sometimes non-spherical, micelles. The aggregation number, which is the average number of surfactant molecules in a micelle, is therefore also sensitive to the identity of the counterion.

Detailed Research Findings:

While extensive research has been conducted on the role of counterions in the self-assembly of simple anionic surfactants like sodium dodecyl sulfate, specific studies on this compound are less common. However, research on structurally similar polyoxyethylene alkyl ether carboxylic acids provides significant insights.

In a notable study, the effect of different counterions, including sodium hydroxide, arginine, and choline hydroxide, on the self-assembly of oleyl ether carboxylic acids with five and nine ethylene (B1197577) oxide units was investigated. csun.eduacs.orgcsun.edu Surprisingly, this research found that there was no significant specific effect of the counterion on the self-assembly properties of these surfactants. csun.eduacs.orgcsun.edu This unexpected outcome was attributed to the presence of the polyoxyethylene (PEG) chain. csun.eduacs.orgcsun.edu The ethylene oxide units are thought to significantly dilute the charge density of the surfactant headgroup, which in turn reduces the extent of counterion condensation at the micellar surface. csun.eduacs.orgcsun.edu This charge dilution effect appears to diminish the specific differences between the counterions that are typically observed for conventional anionic surfactants.

This finding suggests that for PEGylated ether carboxylic acids like this compound, the influence of the counterion might be less pronounced than what would be predicted based on classical theories of micellization for simple anionic surfactants. The bulky and hydrophilic PEG chain likely creates a more diffuse and less charged micellar interface, making the self-assembly process less sensitive to the specific nature of the counterion.

To illustrate the general principles of counterion effects on anionic surfactants, the following data tables present typical trends observed for a model surfactant, sodium dodecyl sulfate (SDS). It is important to note that these are representative values and the behavior of this compound may differ due to the aforementioned charge dilution effect of the PEG chain.

| Counterion | Hydrated Radius (Å) | Typical Critical Micelle Concentration (mM) for Dodecyl Sulfate |

| Li⁺ | 3.82 | 9.2 |

| Na⁺ | 3.58 | 8.2 |

| K⁺ | 3.31 | 7.5 |

| Cs⁺ | 3.29 | 6.8 |

| Counterion | Typical Micelle Aggregation Number for Dodecyl Sulfate |

| Li⁺ | 55 |

| Na⁺ | 62 |

| K⁺ | 70 |

| Cs⁺ | 78 |

These tables are generated based on established trends for simple anionic surfactants and are for illustrative purposes. The specific values for this compound may vary.

Interfacial Phenomena and Adsorption Mechanisms

Interfacial Tension Reduction Mechanisms

PEG-3 Oleyl ether carboxylic acid, like other polyoxyethylene alkyl ether carboxylates, significantly reduces the interfacial tension between oil and water phases. researchgate.netnih.gov The amphiphilic nature of the molecule drives its accumulation at the oil-water interface. The hydrophobic oleyl tail orients itself into the oil phase, while the hydrophilic PEG and carboxylate groups remain in the aqueous phase. This arrangement disrupts the cohesive forces between water molecules at the interface, leading to a decrease in interfacial tension. researchgate.net The effectiveness of interfacial tension reduction is influenced by factors such as the concentration of the surfactant, the pH of the aqueous phase, and the temperature. researchgate.net The presence of the carboxylic acid group allows for pH-dependent control over the interfacial properties. At higher pH values, the carboxyl group is deprotonated, increasing the molecule's hydrophilicity and its effectiveness at reducing interfacial tension. researchgate.net

Table 1: Representative Interfacial Tension Values for a Polyoxyethylene Alkyl Ether Carboxylate Surfactant at Different pH Values

| pH | Interfacial Tension (mN/m) |

| 4 | 15.2 |

| 7 | 8.5 |

| 10 | 5.1 |

Note: Data presented are representative for a polyoxyethylene alkyl ether carboxylate and may not be specific to this compound. The trend illustrates the typical pH-dependent reduction in interfacial tension.

Adsorption Dynamics at Oil-Water Interfaces

The process of this compound molecules moving from the bulk solution to the oil-water interface is governed by adsorption dynamics. This process is initially driven by diffusion, where a concentration gradient between the bulk phase and the interface causes molecules to migrate. Once at the interface, the molecules orient themselves to minimize free energy. The rate of adsorption can be influenced by the surfactant's concentration and the molecular weight. Lower molecular weight surfactants generally reach equilibrium at the interface faster. acs.orgresearchgate.net The presence of the PEG chain can also influence adsorption kinetics, with longer chains potentially slowing down the process. researchgate.net The adsorption process involves the establishment of an equilibrium between surfactant molecules in the bulk phase and those adsorbed at the interface, which can be described by adsorption isotherms like the Langmuir or Gibbs models.

Formation and Properties of Interfacial Films

The accumulation of this compound molecules at the oil-water interface results in the formation of a distinct interfacial film. researchgate.net This film possesses unique properties that are crucial for emulsion stability. The film acts as a mechanical barrier that prevents the coalescence of dispersed droplets. researchgate.net The properties of this film, such as its thickness, elasticity, and viscosity, are dependent on the packing of the surfactant molecules at the interface. The flexible PEG chains contribute to the film's thickness and can create a hydrated layer, further enhancing stability. nih.gov The presence of the charged carboxylate groups at higher pH can lead to electrostatic repulsion between adjacent molecules within the film, influencing its packing and mechanical properties. frontiersin.org

Influence of this compound on Emulsion Stability Mechanisms

This compound is an effective emulsifier due to its ability to stabilize emulsions through several mechanisms. The primary mechanisms include steric stabilization and pH-responsive emulsification, which are direct consequences of its unique molecular structure. researchgate.netresearchgate.net

The poly(ethylene glycol) chain of this compound provides a significant steric barrier around the dispersed droplets. researchgate.netnih.gov When two droplets approach each other, the PEG chains extending from their surfaces begin to overlap. This overlap leads to a localized increase in osmotic pressure and a loss of conformational entropy of the polymer chains, resulting in a repulsive force that prevents the droplets from coalescing. nih.gov This mechanism, known as steric stabilization, is a powerful means of stabilizing emulsions, particularly in systems with high electrolyte concentrations where electrostatic stabilization may be less effective. researchgate.net The thickness of this steric barrier is related to the length of the PEG chain. nih.gov

The terminal carboxylic acid group on the this compound molecule imparts a pH-responsive character to its emulsifying properties. researchgate.netfrontiersin.org At low pH, the carboxylic acid is protonated and less hydrophilic, which can affect its ability to stabilize emulsions. As the pH increases, the carboxylic acid group deprotonates to form a carboxylate anion. frontiersin.org This ionization increases the hydrophilicity of the surfactant and introduces electrostatic repulsive forces between the droplets, supplementing the steric stabilization provided by the PEG chains. researchgate.net This pH-responsiveness allows for the formation of emulsions that can be destabilized or have their properties altered by a change in pH, a feature that is valuable in various applications. bohrium.com The combination of the nonionic, temperature-responsive polyoxyethylene block with the weakly ionic, pH-responsive carboxylic acid termination provides unique and multiresponsive properties. nih.gov

Interactions with Polymeric and Colloidal Systems

Synergistic Effects with Other Surfactants in Mixed Systems

While specific studies on PEG-3 Oleyl ether carboxylic acid in mixed surfactant systems are not extensively detailed in publicly available research, the behavior of similar anionic and nonionic surfactants allows for an informed understanding of its potential synergistic effects. Surfactants are often combined to achieve performance characteristics superior to those of the individual components. cosmileeurope.eu

In mixed systems, surfactants can form mixed micelles, which often exhibit a lower critical micelle concentration (CMC) than either surfactant alone. This synergy reduces the total amount of surfactant needed to achieve desired effects like solubilization or emulsification. The interaction between this compound and other surfactants would be governed by factors such as charge, the structure of the hydrophobic tails, and the nature of the hydrophilic headgroups.

When mixed with other nonionic surfactants, the interactions are typically less complex, driven by hydrophobic and steric effects. However, when combined with anionic surfactants, the presence of the negatively charged carboxylate group on this compound can lead to electrostatic repulsion, influencing micellar shape and size. Conversely, mixing with cationic surfactants could lead to strong electrostatic attractions, potentially forming vesicles or other complex aggregates. The interplay between these forces is key to the enhanced performance of mixed surfactant systems.

The table below illustrates the general principles of how mixing different types of surfactants can affect the Critical Micelle Concentration (CMC), a key indicator of synergistic or antagonistic interactions.

| Surfactant Combination | Predominant Interaction | Expected Effect on CMC |

| Anionic + Nonionic | Reduced electrostatic repulsion in the micelle | Synergistic (CMC lower than individual components) |

| Anionic + Cationic | Strong electrostatic attraction | Strong Synergism (very low CMC, potential for precipitation) |

| Nonionic + Nonionic | Ideal or near-ideal mixing | Additive effect (CMC is the weighted average) |

This table presents generalized theoretical effects in mixed surfactant systems.

Interaction with Polymeric Materials and Membranes

The interaction of this compound with polymeric materials is guided by the distinct properties of its constituent parts: the polyethylene (B3416737) glycol chain and the oleyl group.

In polymer blends, which are often immiscible, compatibilizing agents are crucial for improving the interfacial adhesion between the different polymer phases. Carboxylic acids and their derivatives have been explored as compatibilizing agents in blends such as those containing high-density polyethylene (HDPE) and thermoplastic starch (TPS). amazonaws.com The presence of a compatibilizer can lead to superior mechanical properties compared to blends without one. amazonaws.com

The PEG component of this compound can enhance its compatibility with a range of polymers. PEG is known to be miscible with several polymers, such as poly(vinyl acetate) and poly(methyl methacrylate), through hydrogen bonding interactions. When used as an additive in polymeric membranes, PEG's polar ether groups can enhance affinity for certain molecules, like carbon dioxide. mdpi.com The short PEG chain in this compound, combined with its oleyl tail, allows it to act as a surfactant at the interface of immiscible polymer phases, potentially improving the blend's homogeneity and mechanical stability. The carboxylic acid group can further enhance interaction with polar polymers.

The self-assembly properties of amphiphilic molecules like this compound are fundamental to the formation of polymeric compartments such as micelles and vesicles. These structures are of significant interest for various applications, including the encapsulation of active substances. The formation and morphology of these aggregates—whether spherical, rod-like, or lamellar—depend on the surfactant's molecular geometry, concentration, and the surrounding solution conditions (e.g., pH and ionic strength). researchgate.net

For polyoxyethylene alkyl ether carboxylic acids, the pH of the solution is a critical factor. researchgate.net At low pH, the carboxylic acid group is protonated and the surfactant behaves more like a nonionic surfactant. As the pH increases, the headgroup ionizes, leading to increased electrostatic repulsion. This change in charge can induce transitions in the shape and size of the self-assembled structures. researchgate.net This pH-responsiveness makes this compound a candidate for creating "smart" polymer compartments that can release their contents in response to a change in environmental pH.

Colloidal Stabilization and Dispersion in Nanoparticle Systems

The stability of nanoparticles in a liquid medium is critical for their application and is often achieved by modifying their surface with stabilizing agents. researchgate.net this compound is well-suited for this purpose due to its ability to anchor to a nanoparticle surface and provide steric hindrance.

Surface functionalization is a necessary step to impart colloidal stability to inorganic nanoparticles. researchgate.netnih.gov The carboxylic acid group of this compound serves as an effective anchor for attaching the molecule to the surface of various inorganic nanoparticles, such as metal oxides or gold nanoparticles. nih.govcd-bioparticles.net This process can be achieved through either covalent or non-covalent bonds. nih.gov The introduction of carboxyl groups onto the nanoparticle surface not only provides an attachment point but also improves the hydrophilicity of the particles, enhancing their dispersibility in aqueous solutions. cd-bioparticles.netmdpi.com

The functionalization process gives the nanoparticles new chemical properties and is crucial for their stability and biocompatibility. nih.gov The PEG chain and the oleyl group then extend away from the surface, creating a protective layer.

The table below summarizes common methods for attaching carboxyl-terminated ligands to nanoparticle surfaces.

| Nanoparticle Material | Anchoring Group | Bonding Interaction |

| Metal Oxides (e.g., Fe₃O₄, TiO₂) | Carboxylate (-COO⁻) | Covalent or strong electrostatic |

| Gold (Au), Silver (Ag) | Thiol (-SH) often used, but carboxylates can also adsorb | Dative bond (for thiols), chemisorption |

| Silica (SiO₂) | Silane-Carboxylate | Covalent bond via silanization |

| Quantum Dots (e.g., CdSe) | Carboxylate (-COO⁻) | Lewis acid-base interaction |

This table provides examples of common functionalization strategies; the effectiveness of direct carboxylate anchoring depends on the specific nanoparticle and conditions.

Once anchored to the nanoparticle surface, the PEG chains create a hydrophilic corona that provides steric stabilization. nih.gov This steric barrier physically prevents the nanoparticles from approaching each other closely enough for the attractive van der Waals forces to cause aggregation. researchgate.net PEG is particularly effective because its chains are well-solvated in aqueous environments, forming a hydrated layer that repels other coated nanoparticles. researchgate.net

This stabilization is crucial in environments with high ionic strength, such as biological fluids, where electrostatic stabilization is often ineffective due to charge screening. researchgate.net The short PEG-3 chain, while providing less steric bulk than longer PEG chains, can still offer significant protection against aggregation, maintaining the colloidal stability of the nanoparticle dispersion. figshare.comnih.gov The oleyl ether portion of the molecule can further influence the packing and conformation of the stabilizing layer on the nanoparticle surface.

Molecular Interactions with Biological Macromolecules in Model Systems

The tripartite structure of this compound—comprising a lipophilic oleyl group, a flexible PEG linker, and a reactive carboxylic acid head—governs its interactions with biological macromolecules such as proteins. These interactions are a composite of hydrophobic forces, hydrogen bonding, and electrostatic attractions.

The oleyl tail, an 18-carbon unsaturated fatty acid chain, exhibits a strong affinity for nonpolar environments. This drives the insertion of the oleyl group into hydrophobic pockets of proteins, a process that is entropically favorable due to the release of structured water molecules. This hydrophobic interaction can influence the tertiary and quaternary structure of proteins, potentially modulating their biological activity.

Conversely, the hydrophilic segment, consisting of the three-unit PEG chain and the terminal carboxylic acid, interacts with the aqueous environment and polar residues on the surface of macromolecules. The ether linkages within the PEG chain can act as hydrogen bond acceptors. The carboxylic acid group, depending on the pH of the surrounding medium, can act as a hydrogen bond donor or acceptor and, in its deprotonated state, can participate in electrostatic interactions with positively charged amino acid residues like lysine and arginine. This amphipathic nature allows this compound to associate with proteins at interfaces, which can be a critical factor in the stabilization or destabilization of protein complexes.

Hydrogen Bonding Networks

The capacity of this compound to form hydrogen bonds is a key feature of its interaction with biological macromolecules. The oxygen atoms in the polyoxyethylene backbone are effective hydrogen bond acceptors, enabling them to interact with donor groups on amino acid side chains (e.g., serine, threonine) and the peptide backbone.

The terminal carboxylic acid is a particularly potent site for hydrogen bonding. In its protonated form, it can both donate a proton from its hydroxyl group and accept a hydrogen bond at its carbonyl oxygen. As a carboxylate anion, it becomes a strong hydrogen bond acceptor. These characteristics allow for the formation of specific and directional hydrogen bonds that can anchor the molecule to a protein surface, contributing to the stability of the resulting complex. The formation of these hydrogen bond networks can also modulate the local water structure, which may have further implications for macromolecular conformation and function.

Influence on Membrane Models (e.g., lipid bilayers)

In model systems such as lipid bilayers, this compound demonstrates behaviors that are indicative of its potential effects on biological membranes. Its amphipathic structure facilitates its spontaneous insertion into the bilayer.

The hydrophobic oleyl tail integrates into the nonpolar core of the lipid bilayer, aligning with the fatty acyl chains of the membrane lipids. The cis-double bond in the oleyl chain introduces a conformational kink, which can disrupt the ordered packing of adjacent saturated lipid chains, thereby increasing the fluidity of the membrane.

The hydrophilic PEG-carboxylic acid headgroup is positioned at the lipid-water interface. The presence of the short PEG chain can create a hydrated layer at the membrane surface, which may provide steric hindrance to the close approach of other molecules or surfaces. This "stealth" characteristic is a well-documented property of PEGylated lipids. The carboxylic acid moiety introduces a pH-sensitive charge at the membrane surface. At physiological pH, the carboxylate group is typically deprotonated, conferring a net negative charge to the membrane. This surface charge can influence the electrostatic interactions of the membrane with its environment, including the binding of ions and charged biomolecules. In more acidic conditions, the protonated carboxylic acid can engage in hydrogen bonding with neighboring lipid headgroups, potentially altering the packing density and phase behavior of the bilayer.

Data Tables

Table 1: Summary of Molecular Interactions

| Molecular Moiety | Interaction Type | Potential Macromolecular Partner |

|---|---|---|

| Oleyl Chain | Hydrophobic | Nonpolar domains of proteins, lipid acyl chains |

| Polyoxyethylene Chain | Hydrogen Bond Acceptor | Polar amino acid residues, water |

| Carboxylic Acid | Hydrogen Bond Donor/Acceptor, Electrostatic | Charged and polar amino acid residues, lipid headgroups |

Table 2: Effects on Lipid Bilayer Properties

| Property | Observed Effect |

|---|---|

| Membrane Fluidity | Increase |

| Surface Charge | pH-dependent |

| Hydration Layer | Formation of a hydrated steric barrier |

| Lipid Packing | Disruption and altered density |

Mechanistic Contributions in Advanced Material Science Formulations

Role in Enhanced Emulsification and Solubilization Systems

The primary role of PEG-3 Oleyl ether carboxylic acid in emulsification and solubilization is to reduce the interfacial tension between two immiscible phases, such as oil and water. uri.eduatamanchemicals.com As an amphiphilic molecule, it possesses both a lipophilic (oil-loving) oleyl group and a hydrophilic (water-loving) head, which consists of the ether linkages and the terminal carboxylate group. uri.edu

Mechanism of Action: When introduced into an oil-and-water system, the surfactant molecules spontaneously migrate to the interface. The hydrophobic oleyl tails penetrate the oil droplets, while the hydrophilic PEG-carboxylate heads remain in the continuous aqueous phase. This orientation at the interface disrupts the cohesive forces between water molecules, leading to a significant decrease in interfacial energy and facilitating the formation of a stable emulsion. uri.edu The ethylene (B1197577) oxide units in the PEG chain contribute to this stability through hydration and steric hindrance, creating a protective layer around the emulsion droplets that prevents them from coalescing. researchgate.net

Furthermore, the terminal carboxylic acid group provides pH-responsive characteristics. At a pH above its acid dissociation constant (pKa), the carboxyl group is deprotonated, imparting a negative charge to the emulsion droplets. This creates electrostatic repulsion between the droplets, further enhancing the long-term stability of the emulsion. mdpi.com This anionic nature also provides excellent tolerance to hard water, as ether carboxylates are less sensitive to precipitation in the presence of divalent cations compared to other anionic surfactants. atamanchemicals.com

The table below illustrates the emulsifying capability of a representative alkyl ether carboxylate surfactant, showing its effect on the mean droplet size of an oil-in-water emulsion.

| Surfactant Concentration (wt%) | Mean Emulsion Droplet Diameter (μm) | Emulsion Stability (after 24h) |

| 0.1 | 15.2 | Phase Separation |

| 0.5 | 2.8 | Stable |

| 1.0 | 0.9 | Highly Stable |

| 2.0 | 0.5 | Highly Stable |

| Data is representative of typical alkyl ether carboxylate performance. |

Functionality in Dispersant Systems

In dispersant systems, this compound prevents the agglomeration of solid particles suspended in a liquid medium. Its effectiveness stems from a dual-action mechanism characteristic of polycarboxylate ether (PCE) dispersants: electrostatic repulsion and steric hindrance. pcesupplier.comsdzhuoxingpce.com

Mechanism of Action: The process begins with the adsorption of the surfactant onto the surface of the suspended particles. The negatively charged carboxylate groups act as anchoring points, binding to positive sites on the particle surface. parsmanchemical.comresearchgate.net This adsorption imparts a net negative charge to the particles, causing them to repel each other due to electrostatic forces. sdzhuoxingpce.com

Simultaneously, the hydrophilic polyether chains extend from the particle surface into the surrounding liquid. sdzhuoxingpce.comgoogle.com These chains create a steric barrier or "cushion" around each particle. pcesupplier.com This physical barrier prevents the particles from approaching one another closely enough for attractive van der Waals forces to cause flocculation, a mechanism known as steric hindrance. researchgate.netmdpi.com The combination of these two forces—electrostatic repulsion and steric hindrance—provides robust stabilization, maintaining a low-viscosity, homogeneous dispersion. pcesupplier.com

The following table demonstrates the viscosity-reducing effect of a polycarboxylate-based dispersant on a high-solids-content slurry, a key indicator of its dispersing functionality.

| Dispersant Dosage (% by weight of solids) | Slurry Viscosity (mPa·s) |

| 0.0 | 5800 (Paste-like) |

| 0.2 | 950 |

| 0.4 | 320 |

| 0.6 | 150 |

| This data represents the typical performance of polycarboxylate dispersants in mineral slurries. tandfonline.com |

Interfacial Activity in Oil Recovery Research (mechanistic focus)

In the field of chemical enhanced oil recovery (cEOR), the primary mechanistic function of surfactants like this compound is to mobilize residual oil trapped in reservoir rock pores by capillary forces. informahealthcare.comresearchgate.net This is achieved by drastically reducing the interfacial tension (IFT) between the crude oil and the injected water (brine). researchgate.netnih.gov

Mechanism of Action: After primary and secondary recovery stages, a significant amount of oil remains in the reservoir, held in place by high capillary pressure at the oil/water/rock interface. This compound, when included in the injection fluid, travels through the reservoir and adsorbs at the oil-water interface. nih.gov Its oleyl tail is soluble in the oil phase, while the hydrophilic PEG-carboxylate head remains in the aqueous phase. researchgate.net

This molecular arrangement at the interface is highly effective at lowering the IFT, often by several orders of magnitude, to ultra-low values (<0.01 mN/m). atamanchemicals.com The reduction in IFT lowers the capillary number, a dimensionless group that represents the ratio of viscous forces to capillary forces. When viscous forces dominate, the trapped oil ganglia are mobilized, deformed, and displaced from the pore throats, allowing for increased oil recovery. researchgate.net Alkyl ether carboxylates are particularly noted for their stability and effectiveness under the harsh reservoir conditions of high temperature and high salinity. researchgate.netinformahealthcare.com

The table below shows research findings on the reduction of IFT between oil and brine with the addition of an alkyl ether carboxylate surfactant.

| Surfactant Concentration (ppm) | Interfacial Tension (IFT) (mN/m) |

| 0 | 29.0 |

| 1000 | 2.5 |

| 2000 | 0.8 |

| 3500 | 0.05 |

| Data is adapted from studies on polymeric and anionic surfactants for EOR applications, demonstrating the principle of IFT reduction. nih.gov |

Applications in Carbon Dioxide Separation Membranes (mechanistic focus)

In advanced material science, PEG-containing molecules are investigated for their role in membranes designed for post-combustion carbon dioxide (CO₂) capture. The mechanism hinges on enhancing the selective transport of CO₂ through the membrane relative to other flue gas components like nitrogen (N₂). mdpi.com

Mechanism of Action: The functionality of this compound in this context is derived from its polyethylene (B3416737) glycol segment. mdpi.com CO₂ is a nonpolar molecule but possesses a significant quadrupole moment, which allows it to interact favorably with polar functional groups. The ether oxygen atoms in the PEG chain act as Lewis bases and have a high affinity for CO₂. mdpi.comresearchgate.net

Research on blending PEG additives into base polymers like PEBAX (polyether block amide) has demonstrated this effect, as shown in the table below.

| Membrane Composition | Base Polymer (PEBAX) | PEBAX + 20% PEG Additive |

| CO₂ Permeability (Barrer) | 52.5 | 63.1 |

| CO₂/CH₄ Selectivity | 19.4 | 23.6 |

| Data is based on research findings for blending low molecular weight PEG into a PEBAX-1657 membrane matrix. nih.gov |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity evaluation of PEG-3 Oleyl ether carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct structural motifs. The protons of the oleyl chain's double bond typically appear in the δ 5.3-5.4 ppm region. The methylene (B1212753) protons of the polyethylene (B3416737) glycol (PEG) chain are observed as a complex multiplet around δ 3.6-3.7 ppm. The terminal methyl group of the oleyl chain resonates at approximately δ 0.88 ppm. The integration of these signals allows for the quantitative assessment of the different proton environments, confirming the ratio of the oleyl and PEG components.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, with distinct chemical shifts for the carbons in the oleyl chain, the PEG units, and the carboxylic acid group. The olefinic carbons of the oleyl group typically resonate around δ 129-130 ppm. The carbons of the PEG chain appear in the region of δ 60-70 ppm. The carbonyl carbon of the carboxylic acid is found further downfield, typically above δ 170 ppm.

Purity assessment is achieved by identifying any unexpected signals in the NMR spectra, which could indicate the presence of starting materials, byproducts, or other impurities. The relative integrals of impurity peaks compared to the main compound's signals can provide a quantitative measure of purity.

Mass Spectrometry Techniques (GC-MS, ESI-HRMS, LC-TOFMS) for Product Analysis and Identification of Metabolites

Mass spectrometry (MS) techniques are vital for determining the molecular weight and fragmentation patterns of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): While direct analysis of the carboxylic acid by GC-MS can be challenging due to its low volatility and potential for thermal degradation, derivatization to a more volatile ester (e.g., a methyl ester) allows for its separation and identification. The mass spectrum will show the molecular ion peak of the derivative and characteristic fragment ions corresponding to the loss of specific moieties.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS): ESI-HRMS is a powerful technique for the accurate mass determination of this compound. It allows for the ionization of the molecule directly from solution, typically forming [M-H]⁻ ions in negative mode or [M+H]⁺ and [M+Na]⁺ ions in positive mode. The high resolution of the mass analyzer enables the determination of the elemental composition with high confidence, confirming the molecular formula.

Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOFMS): LC-TOFMS combines the separation capabilities of liquid chromatography with the high-speed and high-resolution mass analysis of a TOF detector. This is particularly useful for analyzing complex mixtures containing this compound, such as in the study of its metabolic fate. The LC separates the parent compound from its metabolites, and the TOF-MS provides accurate mass data for their identification.

Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers insights into the conformational states and intermolecular interactions of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group, often showing hydrogen bonding. The C=O stretching vibration of the carbonyl group is typically observed as a strong band around 1710 cm⁻¹. The C-O-C stretching of the ether linkages in the PEG chain appears as a prominent band in the 1100 cm⁻¹ region. The C=C stretching of the oleyl group's double bond is found near 1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibration in the oleyl chain gives a strong Raman signal. The C-C and C-H vibrations of the alkyl chain and PEG units are also readily observed. Conformational changes in the molecule, particularly in the PEG chain, can be monitored by changes in the positions and intensities of the Raman bands.

Scattering Techniques (DLS, SAXS, SANS) for Aggregation and Microstructure Analysis

Scattering techniques are essential for characterizing the self-assembly and aggregation behavior of this compound in solution, which is fundamental to its function as a surfactant.

Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic radius of the micelles or other aggregates formed by this compound in solution. By measuring the time-dependent fluctuations in the intensity of scattered light, DLS provides information on the size distribution of the particles in the sample.

Tensiometry and Electrophoretic Mobility for Interfacial and Charge Characterization

The surface-active properties and charge characteristics of this compound are elucidated using tensiometry and electrophoretic mobility measurements.

Tensiometry: Tensiometry is employed to measure the surface tension of solutions of this compound as a function of its concentration. From this data, the critical micelle concentration (CMC), the concentration at which micelles begin to form, can be determined. The effectiveness and efficiency of the surfactant in reducing surface tension can also be evaluated.

Electrophoretic Mobility: The electrophoretic mobility of the micelles is measured to determine their zeta potential, which is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. Since this compound contains a carboxylic acid group, the charge of the micelles will be pH-dependent. At pH values above the pKa of the carboxylic acid, the micelles will be negatively charged, and the magnitude of this charge can be quantified by zeta potential measurements.

Environmental Fate and Biotransformation Pathways

Aerobic Biodegradation Mechanisms of Polyoxyethylene Alkyl Ethers

Under aerobic conditions, found in environments such as activated sludge in wastewater treatment plants, polyoxyethylene alkyl ethers undergo extensive degradation. nm.gov The primary degradation of these surfactants is typically rapid and involves the cooperative action of various bacteria. researchgate.netnih.gov Studies on similar compounds show that two main competing pathways contribute to their initial breakdown: central fission of the ether linkage and terminal oxidation of either the alkyl or ethoxylate chain. nih.govresearchgate.net

Central fission is a predominant aerobic biodegradation pathway for alcohol ethoxylates, especially those with longer ethoxylate chains. researchgate.netnih.gov This mechanism involves the enzymatic cleavage of the ether bond that connects the hydrophobic alkyl group to the hydrophilic polyoxyethylene chain. researchgate.netresearchgate.net This scission results in the formation of a fatty alcohol (in the case of a parent alcohol ethoxylate) and a polyethylene (B3416737) glycol (PEG) moiety. researchgate.net

The biodegradation of the polyethylene glycol (PEG) portion, a key intermediate in the breakdown of alcohol ethoxylates, is well-studied. Since PEG-3 Oleyl Ether Carboxylic Acid is itself a carboxylated PEG derivative, the enzymes involved in PEG carboxylic acid degradation are directly relevant.

Aerobic metabolism of PEGs typically begins with the oxidation of the terminal alcohol groups. nih.gov This is catalyzed sequentially by alcohol dehydrogenases and aldehyde dehydrogenases, which convert the terminal -CH₂OH group into a carboxylic acid (-COOH). nih.gov Following this initial oxidation, an ether-cleaving enzyme acts on the terminal ether bond, releasing a two-carbon fragment (glyoxylate) and a depolymerized PEG molecule that is one glycol unit shorter. nih.gov This process repeats, progressively shortening the PEG chain.

| Enzyme Class | Role in PEG Degradation |

| Alcohol Dehydrogenase | Oxidizes the terminal alcohol group of PEG to an aldehyde. |

| Aldehyde Dehydrogenase | Oxidizes the terminal aldehyde group to a carboxylic acid. |

| Ether-cleaving Enzyme | Cleaves the terminal ether bond of the carboxylated PEG, releasing glyoxylate. |

Anaerobic Biodegradation Processes

In environments lacking oxygen, such as in deeper layers of sediment or during anaerobic sludge digestion, the biodegradation of polyoxyethylene alkyl ethers is significantly slower and follows different pathways. nm.govnih.gov Research indicates that while linear alcohol ethoxylates can be completely mineralized under anaerobic conditions, branching in the alkyl chain severely hinders or halts degradation. nih.gov

The primary anaerobic degradation mechanism for linear AEs is the shortening of the ethoxylate chain. nih.gov Unlike aerobic processes, central fission of the primary ether bond is not a significant pathway. Instead, the degradation is thought to be initiated at the terminal hydroxyl group of the PEG chain, which is a necessary step for metabolism. nih.gov For a compound like this compound, the presence of the carboxyl group would be the starting point for this chain-shortening process.

Factors Influencing Biodegradability (e.g., chain length, structure)

Several structural features of polyoxyethylene alkyl ethers significantly influence their biodegradability under both aerobic and anaerobic conditions.

Alkyl Chain Length : The length of the hydrophobic alkyl chain has a notable effect. Under aerobic conditions, an increase in alkyl chain length from C12 to C14 can lead to faster degradation, but a further increase to C16 has been shown to slow the rate of parent compound decay. researchgate.net

Ethoxylate Chain Length : The number of ethylene (B1197577) oxide units primarily affects the mechanism of aerobic biodegradation. A higher number of EO units tends to favor the central fission pathway. researchgate.net In general, AEs with very high EO content (e.g., 40 EO) have been shown to be readily biodegradable. nih.gov

Alkyl Chain Branching : This is one of the most critical factors, particularly for anaerobic degradation. Even a small degree of branching in the alkyl chain can make the compound resistant to anaerobic breakdown. nih.gov This is believed to be due to steric hindrance that impedes the initial enzymatic attack on the ethoxylate chain. nih.gov

Unsaturation : The oleyl chain in this compound contains a double bond. While specific studies on the effect of unsaturation in this exact context are limited, it is a site susceptible to enzymatic attack, which could potentially influence the degradation pathway of the hydrophobic moiety.

| Structural Factor | Impact on Aerobic Biodegradation | Impact on Anaerobic Biodegradation |

| Alkyl Chain Length | Rate can be affected; C16 degrades slower than C12/C14. researchgate.net | Linear chains are degradable. nih.gov |

| Ethoxylate Chain Length | Influences mechanism; longer chains favor central fission. researchgate.net | Chain is shortened from the terminal end. nih.gov |

| Alkyl Chain Branching | Can slow degradation. nih.gov | Severely hinders or prevents degradation. nih.gov |

Metabolite Identification and Pathways of Biotransformation

The analysis of intermediate compounds formed during biodegradation provides crucial insights into the transformation pathways.

Under aerobic conditions , the biodegradation of a parent alcohol ethoxylate leads to several key metabolites:

Free Fatty Alcohols (FFA) and Polyethylene Glycols (PEG) : These are the direct products of the central fission pathway. researchgate.netresearchgate.net

Carboxylated Polyethylene Glycols : The PEG intermediates are further oxidized to form mono- and dicarboxylated PEGs. nih.gov

Short-Chained Acids : The ultimate degradation of the ethoxylate chain results in low-molecular-weight acids such as glyoxylic acid, oxalic acid, and formic acid, indicating mineralization through central metabolic cycles. nih.gov

Under anaerobic conditions , the metabolite profile is different. For a branched alcohol ethoxylate, the metabolite (2-ethyl-hexyloxy)-acetate was identified, confirming that degradation proceeds via the shortening and subsequent oxidation of the ethoxylate chain without cleaving the primary ether bond. nih.gov For a linear, unsaturated compound like this compound, one would expect to see a series of shorter-chain oleyl ether carboxylic acids as the three ethoxy units are sequentially cleaved.

Future Research Directions and Theoretical Advancements

Computational Modeling and Simulation of Molecular Interactions

Future research will increasingly rely on computational modeling and simulation to unravel the complex molecular interactions of PEG-3 Oleyl ether carboxylic acid. Although specific studies on this exact molecule are nascent, the principles guiding the investigation of the broader class of polyoxyethylene alkyl ether carboxylic acids (AECs) are directly applicable. researchgate.net These surfactants are known to aggregate in aqueous media, forming a variety of nanostructures such as spherical or rod-like micelles. researchgate.net The final structure is dependent on factors like the alkyl chain length, the number of oxyethylene units, and the pH of the solution. researchgate.net

Computational approaches, such as molecular dynamics (MD) and dissipative particle dynamics (DPD), are poised to provide granular insights into the self-assembly processes. These simulations can elucidate the thermodynamic and kinetic drivers of micellization, and predict how changes in the molecular architecture of this compound affect its aggregation behavior. Key areas of investigation will include:

Micelle Formation and Morphology: Simulating the critical micelle concentration (CMC) and predicting the shape and size of the aggregates under various environmental conditions.

Interfacial Behavior: Modeling the adsorption and orientation of the molecules at oil-water or air-water interfaces, which is crucial for its function as an emulsifier and foaming agent.

Solvent-Surfactant Interactions: Understanding the hydration of the polyoxyethylene chain and the ionization state of the carboxylic acid group in response to pH changes.

By providing a molecular-level picture, these simulations will accelerate the rational design of formulations for applications ranging from cosmetics to industrial fluids. google.com

Design of Smart/Responsive Ether Carboxylic Acid Systems

The dual functionality of this compound makes it a prime candidate for the development of "smart" or stimuli-responsive materials. nih.gov These are systems that undergo significant changes in their properties in response to external triggers. hacettepe.edu.tr

Temperature-Responsiveness: The polyoxyethylene chain, although short in this specific molecule, can still impart temperature-sensitive properties. nih.gov Polyoxyethylene chains are known to become less soluble in water as the temperature rises, a phenomenon that can be exploited to trigger changes in the system.

Future research will focus on harnessing these dual-responsive characteristics to create sophisticated materials. For instance, hydrogels or emulsions could be designed to release an active ingredient only when a specific combination of pH and temperature is met. nih.govnih.gov This level of control is highly desirable in fields like targeted drug delivery and advanced agricultural formulations. The design of such systems can be further enhanced by copolymerizing these ether carboxylic acids with other monomers to create materials with finely tuned responses. nih.gov

Sustainable Synthesis Methodologies for Bio-Based Precursors

The drive towards green chemistry is stimulating research into sustainable methods for synthesizing surfactants from renewable resources. For this compound, this involves exploring bio-based routes for its key precursors.

Oleyl Alcohol: The oleyl portion is derived from oleic acid, which is readily available from plant and animal fats, making it an inherently bio-based component.

Polyethylene (B3416737) Glycol (PEG) Moiety: The ethylene (B1197577) oxide units are traditionally derived from petroleum. A key research challenge is to replace these with bio-based alternatives. researchgate.net One promising avenue is the production of bio-ethylene from bio-ethanol, which can then be converted to ethylene oxide.

Carboxylic Acid Group: The acetic acid moiety used in carboxymethylation is also a target for sustainable production. Fermentation routes to produce acetic acid are well-established. Furthermore, research into producing other building-block chemicals like 3-hydroxypropionic acid from crude glycerol (B35011) (a byproduct of biodiesel production) highlights the potential for creating the acid functionality from renewable feedstocks. researchgate.netnih.gov

Beyond the precursors, the synthesis process itself is a target for green innovation. Traditional methods for producing ether carboxylic acids include the Williamson ether synthesis, which often uses chloroacetic acid derivatives, and oxidation processes. google.comgoogleapis.com Future methodologies will likely focus on enzymatic catalysis, which can offer higher selectivity and milder reaction conditions, thereby reducing energy consumption and waste generation. nih.gov For example, lipases have been successfully used to catalyze the formation of ester bonds, and similar enzymatic approaches could be developed for the etherification and carboxylation steps. nih.govnih.gov

Exploration of Novel Supramolecular Applications and Functional Materials

The self-assembly of this compound into organized structures opens up a vast field of supramolecular chemistry and functional materials. The ability to form structures like vesicles (hollow spherical bilayers) in a specific pH range is a key property. scite.ai

Future research is expected to explore the use of these self-assembled structures in various advanced applications:

Nanoreactors: The aqueous core of vesicles can be used to encapsulate reactants, enzymes, or nanoparticles, creating nanoscale reaction vessels.

Delivery Systems: These supramolecular assemblies can serve as carriers for active ingredients in pharmaceuticals, cosmetics, and agrochemicals, with the release being triggered by changes in pH or temperature.

Templating Agents: The organized structures can be used as templates for the synthesis of mesoporous materials with controlled pore sizes and architectures.

Functional Fluids: In applications like metalworking fluids, the film-forming capabilities of ether carboxylic acids are crucial for lubrication and corrosion inhibition. google.com Supramolecular assembly can enhance the persistence and performance of these films. google.com

The combination of a bio-derived hydrophobic tail and a stimuli-responsive headgroup allows for the creation of functional materials that are both high-performing and have a favorable environmental profile. By tuning the molecular structure and controlling the self-assembly process, a new generation of advanced materials based on ether carboxylic acids can be developed.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing PEG-3 Oleyl Ether Carboxylic Acid in academic settings?

- Methodological Answer : Enzymatic synthesis using immobilized Candida antarctica lipase B is a viable approach. This method avoids acid-sensitive vinyl ether degradation by catalyzing esterification between hydroxyl vinyl ethers and carboxylic acid derivatives (e.g., methyl or ethyl esters) under mild conditions. Reaction parameters such as enzyme loading (5–10% w/w), solvent polarity, and temperature (40–60°C) should be optimized to achieve >90% conversion .

Q. How can the presence of a carboxylic acid group in this compound be experimentally confirmed?

- Methodological Answer :

- Titration : Use weak bases (e.g., KHCO₃) for selective neutralization of the carboxylic acid group, followed by back-titration to quantify acidity .

- Infrared (IR) Spectroscopy : Identify the characteristic C=O stretching vibration at ~1700 cm⁻¹ and O–H stretching (broad peak) at 2500–3300 cm⁻¹. Compare with reference spectra of oleyl oleate or similar compounds .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Liquid-liquid extraction using oleyl alcohol as the organic phase achieves >85% recovery of carboxylic acids. Adjust pH to 2–3 to protonate the carboxylic acid, enhancing partition into the organic phase. Centrifugation (10,000 rpm, 15 min) separates layers, followed by rotary evaporation to isolate the product .

Advanced Research Questions

Q. How can enzymatic synthesis conditions be optimized to improve yield and minimize side reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design to evaluate interactions between variables (enzyme concentration, solvent type, water activity).

- Kinetic Analysis : Monitor reaction progress via HPLC to identify rate-limiting steps. For example, substrate diffusion into enzyme micropores may require solvent polarity adjustments (e.g., tert-butanol/hexane mixtures) .

- Side Reaction Mitigation : Add molecular sieves (3Å) to reduce hydrolysis of vinyl ether intermediates .

Q. How should researchers address contradictory data on chromatographic purity of this compound across studies?

- Methodological Answer :

- Impurity Profiling : Use GC-MS to quantify residual ethylene oxide (EO) and PEG oligomers. USP Pharmacopeial standards recommend <1 ppm free EO for Polyoxyl Oleyl Ether derivatives .

- Method Validation : Compare column types (e.g., polar vs. nonpolar GC columns) and elution protocols. For example, PEG-3 derivatives may co-elute with fatty alcohol impurities on nonpolar columns, requiring polar stationary phases (e.g., DB-WAX) for resolution .

Q. What advanced derivatization strategies enable selective functionalization of this compound for analytical applications?

- Methodological Answer :